molecular formula C60H72N8O6 B609714 Odalasvir CAS No. 1415119-52-6

Odalasvir

Cat. No. B609714
CAS RN: 1415119-52-6
M. Wt: 1001.286
InChI Key: LSYBRGMTRKJATA-IVEWBXRVSA-N
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Description

Odalasvir, also known as ACH-3102, is an investigational new drug that is being developed for the treatment of Hepatitis C . It is a small molecule that falls under the category of investigational drugs . It is a novel NS5A inhibitor .


Synthesis Analysis

The synthesis of Odalasvir involves complex chemical reactions. A patent describes Odalasvir polymorphs, hydrates, and solvates that exhibit advantageous properties, including purity, useful for the preparation of a therapeutic formulation .


Molecular Structure Analysis

Odalasvir has a complex molecular structure with the chemical formula C60H72N8O6 . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Physical And Chemical Properties Analysis

Odalasvir is a small molecule with a molecular weight of approximately 1001.286 g/mol . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not publicly available.

Scientific Research Applications

  • Efficacy and Safety in HCV Treatment : Odalasvir, combined with AL-335 and simeprevir, demonstrated high efficacy and safety in treating HCV genotype 1 infections in treatment-naïve patients without cirrhosis. This regimen achieved a 100% sustained virologic response in these patients. However, its efficacy was less than 90% in HCV genotype 3-infected patients and genotype 1-infected patients treated with a 2-drug regimen (Gane et al., 2018).

  • Pharmacokinetics and Tolerability : A study examining the pharmacokinetics, safety, and tolerability of AL-335, odalasvir, and simeprevir in healthy subjects provided key insights into the drug interactions and safety profile of these combinations. The drugs were well tolerated with no serious adverse events reported (Kakuda et al., 2018).

  • Pharmacokinetic Drug-Drug Interaction Characterization : The interaction between simeprevir and odalasvir was characterized using a population pharmacokinetic modeling approach. This study helped in understanding the impact of these interactions on the exposure of both drugs, aiding in dose selection for clinical studies (Valade et al., 2018).

  • Treatment in Hepatitis C Virus-Infected Patients : A Phase IIb study, OMEGA-1, evaluated the efficacy and safety of the JNJ-4178 regimen (AL-335, odalasvir, and simeprevir) in HCV-infected patients without cirrhosis. The study reported high sustained virologic response rates and good tolerability for both 6 and 8 weeks of treatment (Zeuzem et al., 2019).

  • Efficacy in Japanese Patients with Chronic Hepatitis C : The Phase IIa OMEGA-3 study evaluated the combination of adafosbuvir (AL-335), odalasvir, and simeprevir in Japanese patients with genotype 1 or 2 chronic hepatitis C virus infection. This study also included patients with compensated cirrhosis and reported 100% sustained virologic response (Takehara et al., 2020).

  • Next-Generation Direct-Acting Antiviral Drug Regimens : Odalasvir, in combination with other DAAs, was discussed as part of next-generation HCV treatments. These combinations promise high efficacy, safety, and simpler treatment regimes for challenging patient populations (Ruiz et al., 2017).

Mechanism of Action

Odalasvir is an NS5A inhibitor . The NS5A protein serves multiple functions at various stages of the viral life cycle, including viral replication . By inhibiting NS5A, Odalasvir prevents the virus from replicating, thereby treating the Hepatitis C infection .

Safety and Hazards

Odalasvir has been used in trials studying the treatment of Hepatitis C, Chronic and Chronic Hepatitis C Infection . The safety and scientific validity of these studies are the responsibility of the study sponsor and investigators . It is generally safe and highly efficacious .

Future Directions

Odalasvir is currently in human clinical development for the treatment of HCV in combination with an NS5B inhibitor (AL-335) and a commercial NS3/4A protease inhibitor (Simeprevir) . The efficacy, safety, and pharmacokinetics of this combination are being investigated in DAA treatment-naïve patients with genotype (GT)1 or GT2 chronic hepatitis C virus (HCV) infection, with or without compensated cirrhosis .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBRGMTRKJATA-IVEWBXRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032258
Record name Odalasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odalasvir

CAS RN

1415119-52-6
Record name C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odalasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odalasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odalasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODALASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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